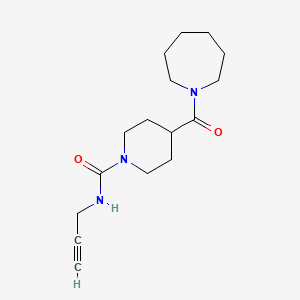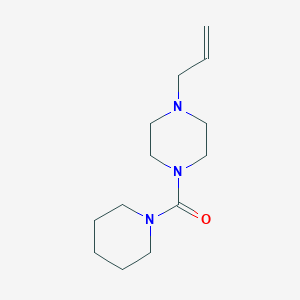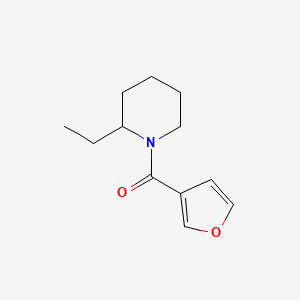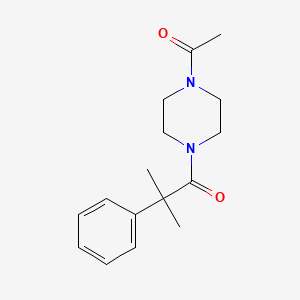
N-benzyl-N,6-dimethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N,6-dimethylpyridine-2-carboxamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-benzyl-N,6-dimethylpyridine-2-carboxamide acts as a selective nAChR agonist, specifically targeting the α7 nAChR subtype. It has been found to activate the α7 nAChR receptor, leading to an increase in calcium influx and subsequent activation of various signaling pathways. This activation has been found to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and reducing oxidative stress.
Biochemical and Physiological Effects:
N-benzyl-N,6-dimethylpyridine-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and reduce oxidative stress. N-benzyl-N,6-dimethylpyridine-2-carboxamide has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-N,6-dimethylpyridine-2-carboxamide is its selective activation of the α7 nAChR receptor, which allows for targeted effects on the nervous system. N-benzyl-N,6-dimethylpyridine-2-carboxamide has also been found to have a good safety profile, with no significant adverse effects reported in preclinical studies. However, one of the limitations of N-benzyl-N,6-dimethylpyridine-2-carboxamide is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for N-benzyl-N,6-dimethylpyridine-2-carboxamide research. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the potential therapeutic applications of N-benzyl-N,6-dimethylpyridine-2-carboxamide in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to better understand the long-term effects of N-benzyl-N,6-dimethylpyridine-2-carboxamide and its potential for use in clinical settings.
Méthodes De Synthèse
N-benzyl-N,6-dimethylpyridine-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,6-lutidine with benzyl chloride to form N-benzyl-2,6-lutidine. The second step involves the reaction of N-benzyl-2,6-lutidine with 2-bromoacetyl chloride to form N-benzyl-N-(2-bromoacetyl)-2,6-lutidine. The final step involves the reaction of N-benzyl-N-(2-bromoacetyl)-2,6-lutidine with methylamine to form N-benzyl-N,6-dimethylpyridine-2-carboxamide.
Applications De Recherche Scientifique
N-benzyl-N,6-dimethylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and reducing oxidative stress. N-benzyl-N,6-dimethylpyridine-2-carboxamide has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-benzyl-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-7-6-10-14(16-12)15(18)17(2)11-13-8-4-3-5-9-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKFOSWKJWUSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)







![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)


![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
